![molecular formula C16H21NO2 B2450033 2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-66-7](/img/structure/B2450033.png)
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as Bicuculline, is a potent and selective antagonist of the GABAA receptor. It is a bicyclic compound that was first isolated from the plant Dicentra cucullaria in 1932. Since then, it has been extensively studied for its pharmacological properties and its potential applications in scientific research.
作用机制
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a competitive antagonist of the GABAA receptor. It binds to the receptor's picrotoxin site, which is located within the ion channel pore, and prevents the binding of GABA. This results in the inhibition of GABAergic neurotransmission and an increase in neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to induce epileptic seizures in animal models, which is consistent with its ability to block GABAergic neurotransmission. It has also been shown to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and cortex. This compound has been used to study the effects of GABAergic dysfunction on neuronal plasticity and learning and memory.
实验室实验的优点和局限性
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a potent and selective antagonist of the GABAA receptor, which makes it a valuable tool for studying the effects of GABAergic neurotransmission on neuronal function. However, its ability to induce seizures and alter glutamate release can complicate its use in some experiments. Additionally, its high potency and low solubility can make it difficult to work with at high concentrations.
未来方向
There are several areas of research that could benefit from the use of bicuculline. These include:
1. Investigating the role of GABAergic dysfunction in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
2. Studying the effects of bicuculline on neuronal plasticity and learning and memory in animal models.
3. Developing new drugs that target the GABAA receptor and have therapeutic potential for neurological and psychiatric disorders.
4. Using bicuculline to investigate the mechanisms of action of other drugs that interact with the GABAA receptor, such as ethanol and volatile anesthetics.
5. Developing new methods for synthesizing bicuculline and other GABAA receptor antagonists that are more efficient and cost-effective.
合成方法
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can be synthesized through several methods, including the condensation of 2,3-dihydroxy-5-phenylpentanoic acid with isobutylamine, or the reaction of isobutylamine with 3-(3-bromo-phenyl)-bicyclo[1.1.1]pentan-1-one. However, the most commonly used method involves the condensation of 3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanone with glycine.
科学研究应用
2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a valuable tool for studying the GABAA receptor and its role in the central nervous system. It has been used in numerous studies to investigate the effects of GABAergic neurotransmission on neuronal excitability, synaptic plasticity, and behavior. This compound has also been used to study the mechanisms of action of other drugs that interact with the GABAA receptor, such as benzodiazepines and barbiturates.
属性
IUPAC Name |
2-amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-10(2)11-4-3-5-12(6-11)15-7-16(8-15,9-15)13(17)14(18)19/h3-6,10,13H,7-9,17H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLJWZUSRNBRCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C23CC(C2)(C3)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Fluorophenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2449955.png)
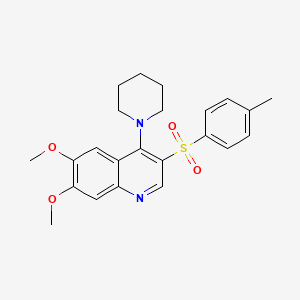
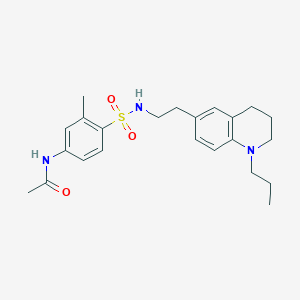

![5,6-Dihydrobenzo[h]cinnolin-3-yl 4-methylbenzyl sulfide](/img/structure/B2449960.png)
![4-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2449962.png)
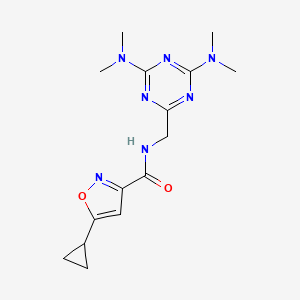

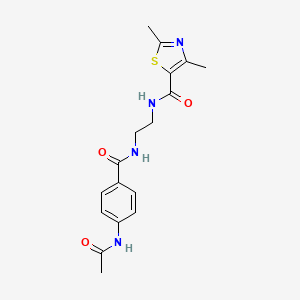
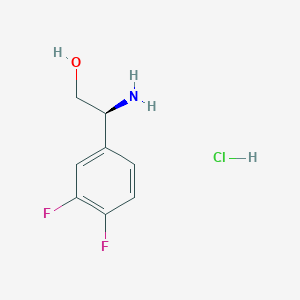
![3-Fluorosulfonyloxy-5-[methyl(pyridin-2-yl)carbamoyl]pyridine](/img/structure/B2449968.png)
![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)